molecular formula C18H22N2O3S B4481527 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE

Cat. No.: B4481527
M. Wt: 346.4 g/mol
InChI Key: BRDLZWXXDDPEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Formation of the benzamide structure.

    Sulfonation: Introduction of the methanesulfonamido group.

    Alkylation: Addition of the phenylethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the sulfonamido group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkyl halides, and strong bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE could have several applications:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible applications as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, altering their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE: Lacks the methyl and phenylethyl groups.

    N-(2-PHENYLETHYL)BENZAMIDE: Lacks the sulfonamido group.

    3-METHYL-4-AMINOBENZAMIDE: Lacks the sulfonamido and phenylethyl groups.

Uniqueness

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE’s unique combination of functional groups may confer specific properties, such as increased binding affinity to certain receptors or enhanced stability under physiological conditions.

Properties

IUPAC Name

3-methyl-4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-13-16(9-10-17(14)20(2)24(3,22)23)18(21)19-12-11-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDLZWXXDDPEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCC2=CC=CC=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.